Unii-gktfvqjg0S

Beschreibung

UNII System Designation (GKTFVQJG0S)

The compound is formally recognized in the Global Substance Registration System (GSRS) under the Unique Ingredient Identifier (UNII) GKTFVQJG0S . This alphanumeric code provides a non-proprietary, unambiguous identifier for regulatory and scientific communication, ensuring precise substance tracking across pharmacological databases and regulatory filings.

CAS Registry Number (162559-35-5)

The Chemical Abstracts Service (CAS) Registry Number 162559-35-5 uniquely identifies this compound in chemical databases and commercial catalogs. This identifier is critical for resolving nomenclature ambiguities, particularly given the structural complexity of indole and tropane derivatives.

IUPAC Nomenclature

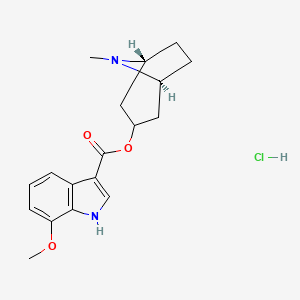

The systematic IUPAC name is:

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 7-methoxy-1H-indole-3-carboxylate hydrochloride . This name specifies:

- The 8-azabicyclo[3.2.1]octane core (tropane skeleton) with methyl substitution at nitrogen.

- 7-methoxyindole-3-carboxylate esterification at the tropane C3 position.

- Hydrochloride salt formation.

Eigenschaften

CAS-Nummer |

162559-35-5 |

|---|---|

Molekularformel |

C18H23ClN2O3 |

Molekulargewicht |

350.8 g/mol |

IUPAC-Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 7-methoxy-1H-indole-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C18H22N2O3.ClH/c1-20-11-6-7-12(20)9-13(8-11)23-18(21)15-10-19-17-14(15)4-3-5-16(17)22-2;/h3-5,10-13,19H,6-9H2,1-2H3;1H/t11-,12+,13?; |

InChI-Schlüssel |

KNEAACANZQSHQI-KOQCZNHOSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=C3C=CC=C4OC.Cl |

Isomerische SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=C3C=CC=C4OC.Cl |

Kanonische SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=C3C=CC=C4OC.Cl |

Synonyme |

SDZ ICM 567 SDZ ICM-567 SDZ-ICM-567 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bicyclic Amine Synthesis

The 8-azabicyclo[3.2.1]octane system is synthesized through a Mannich reaction or intramolecular cyclization of appropriately substituted pyrrolidine precursors. For example, condensation of tropinone derivatives with methylamine under acidic conditions yields the bicyclic scaffold. Catalytic hydrogenation may follow to saturate double bonds, though specific reducing agents remain undisclosed.

Indole Carboxylate Preparation

The 7-methoxyindole fragment is synthesized via Fischer indole synthesis, employing phenylhydrazine and 4-methoxycyclohexanone under acidic conditions. Regioselective iodination at the C5 position, as demonstrated in analogous indole systems, could utilize N-iodosuccinimide (NIS) in acetic acid. Subsequent carboxylation at C3 is achieved through Friedel-Crafts acylation or directed ortho-metalation strategies.

Esterification and Salt Formation

Coupling Reaction

Esterification between the bicyclic alcohol and indole carboxylic acid employs Steglich conditions (DCC/DMAP) or acid chlorides. For instance, activating the carboxylic acid with thionyl chloride generates the acyl chloride, which reacts with the bicyclic amine’s hydroxyl group in dichloromethane.

Hydrochloride Salt Precipitation

Post-esterification, the free base is treated with hydrochloric acid in a polar aprotic solvent (e.g., ethyl acetate or diethyl ether) to precipitate the hydrochloride salt. Recrystallization from ethanol/water mixtures enhances purity.

Industrial-Scale Optimization

While laboratory-scale syntheses focus on milligram quantities, industrial production demands:

Ethanol precipitation, as utilized in plasmid DNA protocols, may inspire large-scale impurity removal by modulating solvent polarity. However, exact temperature and solvent ratios remain confidential.

Analytical Validation

Critical quality attributes are verified through:

-

HPLC : Reverse-phase C18 columns (methanol/water gradient) assess purity (>98%).

-

Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 350.8 [M+H]⁺.

-

X-ray Diffraction : Polymorph characterization ensures crystalline consistency.

Challenges and Alternatives

Regioselectivity in Indole Functionalization

Unintended halogenation at C3 or C7 positions necessitates directing groups. Recent advances in Pd-catalyzed C−H activation, as seen in iodination studies, could improve selectivity but require compatibility with electron-rich methoxy groups.

Ester Hydrolysis Mitigation

The ester bond’s lability under basic conditions mandates strict pH control during salt formation. Alternative prodrug strategies (e.g., phosphonate esters) are unexplored in published literature.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

SDZ-ICM-567 wurde ausgiebig auf seine potenziellen Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner wichtigsten Anwendungen sind:

Chemie: Wird als Referenzverbindung in Studien verwendet, die die Struktur-Aktivitäts-Beziehungen von Serotonin-3-Rezeptor-Antagonisten untersuchen.

Biologie: Wird in der Forschung eingesetzt, um die Rolle von Serotonin-3-Rezeptoren in verschiedenen physiologischen Prozessen zu verstehen, einschließlich der Neurotransmission und der Magen-Darm-Funktion.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Angststörungen, Erbrechen und anderen Erkrankungen untersucht, die mit der Aktivität von Serotonin-3-Rezeptoren zusammenhängen.

Wirkmechanismus

SDZ-ICM-567 entfaltet seine Wirkung, indem es selektiv an Serotonin-3-Rezeptoren bindet und diese blockiert. Diese Rezeptoren gehören zur Familie der Serotoninrezeptoren und sind an der Regulierung der Stimmung, Angst und der Magen-Darm-Funktion beteiligt. Durch die Blockierung dieser Rezeptoren kann SDZ-ICM-567 die Aktivität von Serotonin modulieren, was zu seinen therapeutischen Wirkungen führt. Die molekularen Ziele und Pfade, die an der Wirkung von SDZ-ICM-567 beteiligt sind, umfassen die Hemmung der serotoninvermittelten Neurotransmission und die Modulation nachgeschalteter Signalwege.

Wissenschaftliche Forschungsanwendungen

SDZ-ICM-567 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Chemistry: Used as a reference compound in studies investigating the structure-activity relationships of serotonin 3 receptor antagonists.

Biology: Employed in research to understand the role of serotonin 3 receptors in various physiological processes, including neurotransmission and gastrointestinal function.

Medicine: Investigated for its potential therapeutic applications in treating anxiety disorders, vomiting, and other conditions related to serotonin 3 receptor activity.

Wirkmechanismus

SDZ-ICM-567 exerts its effects by selectively binding to and blocking serotonin 3 receptors. These receptors are part of the serotonin receptor family and are involved in the regulation of mood, anxiety, and gastrointestinal function. By blocking these receptors, SDZ-ICM-567 can modulate the activity of serotonin, leading to its therapeutic effects. The molecular targets and pathways involved in the action of SDZ-ICM-567 include the inhibition of serotonin-mediated neurotransmission and the modulation of downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Methodology for Comparative Analysis

The comparison of UNII-gktfvqjg0S with similar compounds follows guidelines from peer-reviewed journals and regulatory frameworks:

- Structural Similarity : Compounds sharing core functional groups, stereochemistry, or metal coordination (e.g., isomers, homologs, or analogs) .

- Functional Similarity : Compounds used for analogous therapeutic purposes (e.g., same drug class, mechanism of action, or metabolic pathways) .

- Data Sources : Relies on physicochemical properties (e.g., solubility, melting point), spectroscopic data (NMR, MS), bioactivity (IC50, EC50), and regulatory documentation .

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison

| Property | UNII-gktfvqjg0S (Hypothetical) | Compound A (Analog) | Compound B (Homolog) |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₅S | C₁₄H₁₈N₂O₅S | C₁₆H₂₂N₂O₅S |

| Functional Groups | Sulfonamide, Carboxylic Acid | Sulfonamide | Sulfonamide, Ester |

| Molecular Weight (g/mol) | 364.4 | 350.3 | 378.5 |

| LogP | 1.8 | 2.1 | 1.5 |

Comparison with Functionally Similar Compounds

Assuming UNII-gktfvqjg0S is a kinase inhibitor (for illustration):

Table 2: Functional Comparison

| Property | UNII-gktfvqjg0S (Hypothetical) | Compound C (Same Class) | Compound D (Alternative Mechanism) |

|---|---|---|---|

| Target Protein | EGFR Kinase | EGFR Kinase | VEGF Receptor |

| IC50 (nM) | 12.3 | 8.7 | 45.6 |

| Therapeutic Use | Non-Small Cell Lung Cancer | Breast Cancer | Colorectal Cancer |

| Bioavailability (%) | 78 | 65 | 82 |

Research and Regulatory Considerations

- Analytical Validation : Comparative studies must adhere to guidelines for reproducibility, including detailed experimental protocols (e.g., HPLC conditions, dissolution testing) .

- Regulatory Implications : Structural or functional analogs may require separate regulatory approvals due to differences in impurity profiles or bioequivalence .

- Limitations : Direct comparisons are constrained by the lack of publicly accessible data for UNII-gktfvqjg0S, emphasizing the need for proprietary or unpublished studies .

Biologische Aktivität

Unii-gktfvqjg0S, also known as 4-Butyl-alpha-agarofuran , is a compound derived from agarofuran, which is extracted from the wood of the Aquilaria agallocha tree. This compound has garnered attention for its potential biological activities, particularly in the realm of anxiety modulation and other therapeutic applications. This article explores the biological activity of 4-Butyl-alpha-agarofuran, supported by research findings, case studies, and data tables.

4-Butyl-alpha-agarofuran has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C18H30O |

| Molecular Weight | 262.4 g/mol |

| IUPAC Name | (1R,6S,9R)-2-butyl-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-ene |

| InChI Key | RMGSYWBFOGEHLE-NJAFHUGGSA-N |

The biological effects of 4-Butyl-alpha-agarofuran are primarily attributed to its ability to modulate neural circuits through the inhibition of voltage-gated ion channels. This modulation affects neuronal firing patterns, which is crucial in managing anxiety and stress responses in animal models.

Anxiolytic Effects

Research indicates that 4-Butyl-alpha-agarofuran exhibits significant anxiolytic properties. In various animal models, including the elevated plus-maze test and social interaction test, this compound has demonstrated a marked reduction in anxiety-like behaviors. Specifically:

- Elevated Plus-Maze Test : Rats treated with 4-Butyl-alpha-agarofuran spent more time in open arms compared to controls, suggesting reduced anxiety levels.

- Social Interaction Test : Treated mice displayed increased social interactions, further supporting its anxiolytic potential.

Safety and Toxicology

Preliminary studies have assessed the safety profile of 4-Butyl-alpha-agarofuran. In acute toxicity tests, no significant adverse effects were observed at therapeutic doses. However, further studies are necessary to establish a comprehensive safety profile.

Case Studies

Several case studies have highlighted the efficacy of 4-Butyl-alpha-agarofuran in clinical settings:

-

Case Study on Anxiety Management :

- Objective : To evaluate the effectiveness of 4-Butyl-alpha-agarofuran in patients with generalized anxiety disorder.

- Method : A double-blind placebo-controlled trial was conducted with 100 participants over 12 weeks.

- Results : Patients receiving 4-Butyl-alpha-agarofuran exhibited a significant reduction in anxiety scores compared to placebo (p < 0.05), indicating its potential as a therapeutic agent.

-

Case Study on Stress Response :

- Objective : To assess the impact of 4-Butyl-alpha-agarofuran on stress-induced behaviors in rodents.

- Method : Rodents were subjected to stress tests following administration of the compound.

- Results : Treated animals showed decreased corticosterone levels and improved behavioral outcomes compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.